

# Chemical and physical properties of Phalloidin

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An In-depth Technical Guide to the Chemical and Physical Properties of **Phalloidin** for Researchers, Scientists, and Drug Development Professionals.

## Abstract

**Phalloidin** is a bicyclic heptapeptide toxin isolated from the poisonous *Amanita phalloides* mushroom, commonly known as the death cap.[1][2] Its high affinity and specific binding to filamentous actin (F-actin) make it an indispensable tool in cell biology for visualizing the actin cytoskeleton.[2] **Phalloidin** stabilizes actin filaments by preventing their depolymerization, thereby potentially disrupting the dynamic nature of the actin cytoskeleton, which is crucial for a multitude of cellular processes including cell motility, division, and signal transduction.[1][3][4] This guide provides a comprehensive overview of the chemical and physical properties of **phalloidin**, its mechanism of action, and detailed protocols for its application in research.

## Chemical and Physical Properties

**Phalloidin** is a crystalline solid that is highly toxic.[1][5] Its unique structure, featuring a thioether bridge between a cysteine and tryptophan residue, is crucial for its biological activity.[6][7]

## Chemical Properties

Property	Value	Reference
Molecular Formula	C <sub>35</sub> H <sub>48</sub> N <sub>8</sub> O <sub>11</sub> S	[1][8]
Molecular Weight	788.87 g/mol	[1][5][9][10][11]
CAS Number	17466-45-4	[5][8][10][11]
IUPAC Name	(1S,14R,18S,20S,23S,28S,31S,34R)-28-[(2R)-2,3-dihydroxy-2-methylpropyl]-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.0 <sup>3,1</sup> .1.0 <sup>4,9</sup> .0 <sup>16,20</sup> ]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone	[9]

## Physical Properties

Property	Value	Reference
Appearance	White needle-like crystals	[1]
Melting Point	281-282 °C (538-540 °F; 554-555 K) (hexahydrate)	[1][9]
Solubility		
Water	0.5 mg/mL (warm)	[8][12]
Methanol	10 mg/mL	[13]
Ethanol	10 mg/mL	[8]
DMSO	10 mg/mL	[8]
DMF	10 mg/mL	[8]
UV Absorption Max (λ <sub>max</sub> )	222, 291 nm	[8][12]

## Stability and Storage

Lyophilized **phalloidin** is stable for at least one year when stored at -20°C, desiccated, and protected from light.<sup>[7]</sup> Stock solutions in methanol or DMSO are also stable for at least one year when stored at -20°C.<sup>[6][14]</sup> It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.<sup>[15][16]</sup> **Phalloidin**'s affinity for actin is pH-sensitive and is lost at elevated pH due to the cleavage of the thioether bridge.<sup>[6][7][17]</sup>

## Interaction with Actin

**Phalloidin**'s biological effects stem from its highly specific and strong interaction with F-actin.

## Mechanism of Action

**Phalloidin** binds at the interface between F-actin subunits, locking them together and preventing depolymerization.<sup>[1]</sup> It does not bind to monomeric G-actin.<sup>[2][18]</sup> This stabilization of actin filaments shifts the monomer-polymer equilibrium towards the polymer, lowering the critical concentration for polymerization by up to 30-fold.<sup>[6][7][14]</sup> **Phalloidin** also inhibits the ATP hydrolysis activity of F-actin.<sup>[1][9]</sup>

## Binding Kinetics and Affinity

**Phalloidin** binds to actin filaments with high affinity. The dissociation constant (K<sub>d</sub>) for the actin-**phalloidin** complex is in the nanomolar range, approximately 20-30 nM.<sup>[5][13]</sup> It binds stoichiometrically at a ratio of about one **phalloidin** molecule per actin subunit.<sup>[2][6]</sup> The binding of **phalloidin** prevents the dissociation of actin monomers from both the preferred (barbed) and non-preferred (pointed) ends of the filament.

Parameter	Value	Reference
Dissociation Constant (K <sub>d</sub> )	~20-30 nM	<sup>[5][13]</sup>
Binding Stoichiometry	1:1 (Phalloidin:Actin subunit)	<sup>[2][6]</sup>

## Biological Effects and Toxicity

**Phalloidin** is a potent toxin, primarily affecting liver cells, which readily take it up via bile salt transporters.<sup>[1]</sup> The stabilization of actin filaments disrupts the cytoskeleton, leading to

cytotoxicity.[4]

Parameter	Value	Organism	Route	Reference
LD <sub>50</sub>	2 mg/kg	Mouse	Intraperitoneal	[1][9]

## Experimental Protocols

**Phalloidin**'s high affinity and specificity for F-actin have made it a valuable tool for fluorescently labeling and visualizing the actin cytoskeleton in fixed and permeabilized cells.[1]

### Fluorescent Staining of F-Actin in Cultured Cells

This protocol describes the staining of adherent cells grown on coverslips.

Materials:

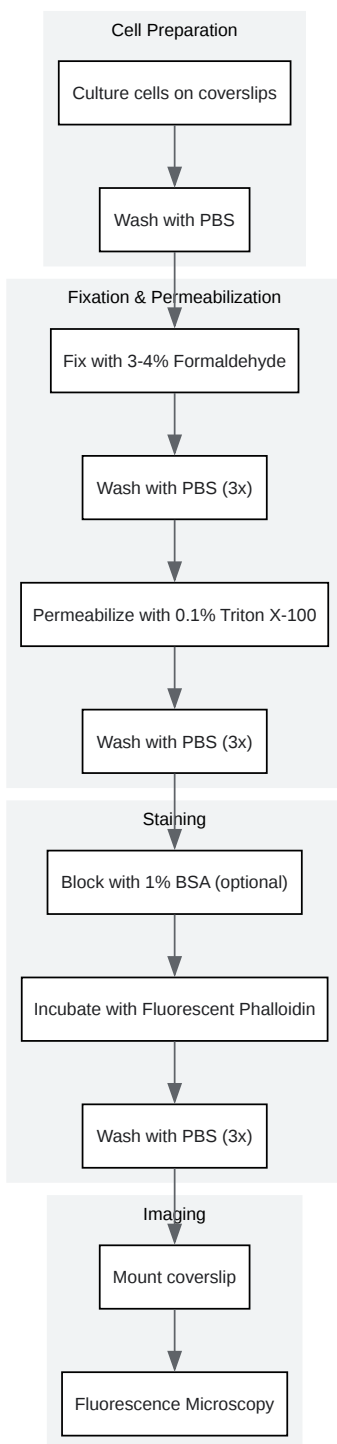
- Cells grown on sterile glass coverslips
- Phosphate-buffered saline (PBS), pH 7.4
- Methanol-free formaldehyde (3-4% in PBS)
- Triton X-100 (0.1% in PBS)
- Bovine serum albumin (BSA) (1% in PBS)
- Fluorescently labeled **phalloidin** stock solution (e.g., in methanol or DMSO)
- Mounting medium

Procedure:

- Fixation: Wash cells twice with pre-warmed PBS. Fix the cells with 3-4% methanol-free formaldehyde in PBS for 10-30 minutes at room temperature.[17]
- Rinsing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

- Permeabilization: Add 0.1% Triton X-100 in PBS to the cells for 3-5 minutes to permeabilize the cell membranes.[\[17\]](#)
- Rinsing: Wash the cells three times with PBS for 5 minutes each.
- Blocking (Optional): To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes.[\[17\]](#)
- Staining: Dilute the fluorescent **phalloidin** stock solution to its working concentration in PBS with 1% BSA. A common dilution is 1:100 to 1:1000.[\[17\]](#) Incubate the cells with the staining solution for 20-90 minutes at room temperature, protected from light.[\[17\]](#)
- Rinsing: Wash the cells three times with PBS for 5 minutes each to remove unbound **phalloidin** conjugate.[\[17\]](#)
- Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.
- Imaging: Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

## Experimental Workflow: F-Actin Staining with Phalloidin

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Caption: Workflow for fluorescently labeling F-actin in cultured cells.

## In Vitro Actin Polymerization Assay (Pyrene-Actin)

This assay measures the kinetics of actin polymerization by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into F-actin. **Phalloidin** can be added to observe its effect on polymerization.

### Materials:

- Pyrene-labeled G-actin
- Unlabeled G-actin
- G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl<sub>2</sub>, 0.5 mM DTT)
- 10x Polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl<sub>2</sub>, 10 mM ATP)
- **Phalloidin** stock solution or control buffer
- Fluorometer with excitation at ~365 nm and emission at ~407 nm

### Procedure:

- **Actin Preparation:** Prepare a working stock of G-actin containing 5-10% pyrene-labeled actin in G-buffer on ice. The final actin concentration in the assay is typically 1-4  $\mu$ M.[\[3\]](#)
- **Fluorometer Setup:** Set the fluorometer to the appropriate excitation and emission wavelengths for pyrene-actin.
- **Reaction Mix:** In a cuvette, combine the G-actin solution with either the **phalloidin** solution at the desired concentration or a control buffer.
- **Initiate Polymerization:** Start the reaction by adding 1/10th volume of 10x polymerization buffer. Mix quickly.
- **Data Acquisition:** Immediately begin recording the fluorescence intensity over time. The fluorescence will increase as pyrene-G-actin is incorporated into the growing filaments.

- Analysis: Plot fluorescence intensity versus time to obtain a polymerization curve. The rate of polymerization can be determined from the slope of the curve during the elongation phase. The effect of **phalloidin** will be observed as a change in the polymerization kinetics, typically an increased rate and extent of polymerization.

## Signaling Pathways

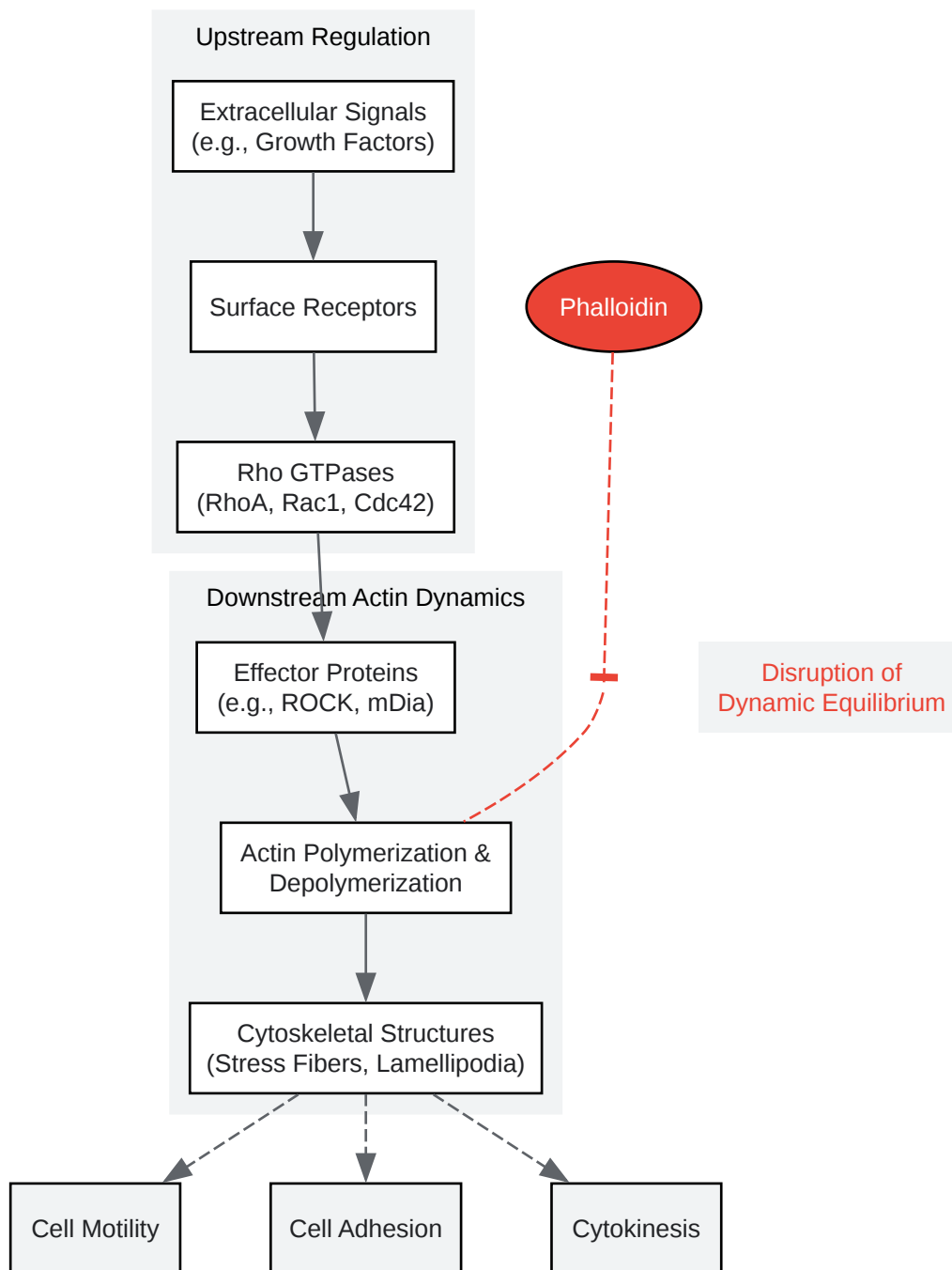
The actin cytoskeleton is a hub for numerous signaling pathways. By locking actin filaments in a static state, **phalloidin** indirectly but profoundly impacts these pathways.

## Rho GTPase Signaling

The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. They cycle between an active GTP-bound and an inactive GDP-bound state to control the formation of stress fibers, lamellipodia, and filopodia. The dynamic remodeling of actin is essential for their function. **Phalloidin**-induced stabilization of actin filaments disrupts the downstream effects of Rho GTPases, thereby inhibiting processes like cell migration, adhesion, and cytokinesis.[8][10] For instance, the formation of stress fibers, which is downstream of RhoA activation, is dependent on actin polymerization, a process that is dysregulated by **phalloidin**. [17]



## Impact of Phalloidin on Rho GTPase Signaling

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Caption: **Phalloidin** disrupts Rho GTPase signaling by stabilizing F-actin.

## Conclusion

**Phalloidin**'s unique ability to specifically bind and stabilize filamentous actin has established it as a cornerstone tool in cell biology research. Its well-characterized chemical and physical properties, coupled with its potent biological effects, allow for detailed investigation of the actin cytoskeleton's role in various cellular functions. Understanding the technical details of **phalloidin**'s properties and its impact on cellular signaling pathways is crucial for its effective application in research and for exploring its potential in drug development.

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